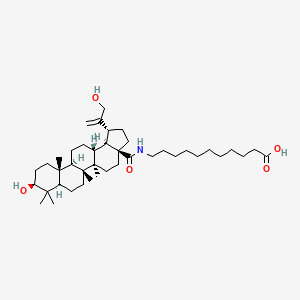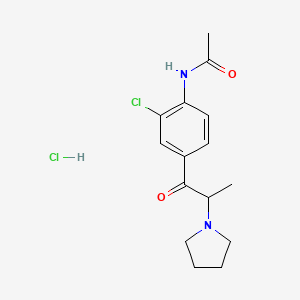
Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a complex organic compound that belongs to the class of beta-lactam antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are widely used in the treatment of various bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate typically involves multiple steps, including the formation of the beta-lactam ring, introduction of the amino group, and acetoxymethylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with stringent quality control measures. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and potency.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified antibacterial activity, which can be further studied for potential therapeutic applications.
Applications De Recherche Scientifique
Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-lactam chemistry and reaction mechanisms.
Biology: Investigated for its interactions with bacterial enzymes and resistance mechanisms.
Medicine: Explored for its potential in treating resistant bacterial infections and as a lead compound for developing new antibiotics.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, leading to cell lysis and death. The molecular pathways involved include the disruption of cell wall integrity and interference with bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Cephalosporins: A class of beta-lactam antibiotics with broader activity and resistance to beta-lactamases.
Carbapenems: Highly potent beta-lactam antibiotics with a wide range of activity against resistant bacteria.
Uniqueness
Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which contribute to its distinct antibacterial properties and potential for overcoming resistance mechanisms.
Propriétés
Numéro CAS |
27795-22-8 |
|---|---|
Formule moléculaire |
C10H11N2NaO5S |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C10H12N2O5S.Na/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16;/h6,9H,2-3,11H2,1H3,(H,15,16);/q;+1/p-1/t6-,9-;/m1./s1 |
Clé InChI |
PVCIUMOLXPZFHR-SOWVLMPRSA-M |
SMILES isomérique |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)[O-].[Na+] |
SMILES canonique |
CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


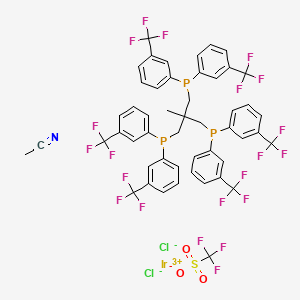
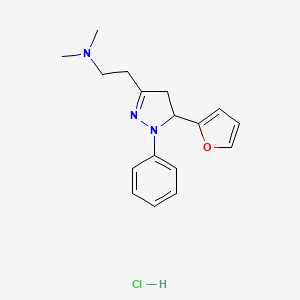


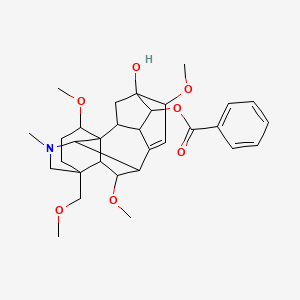

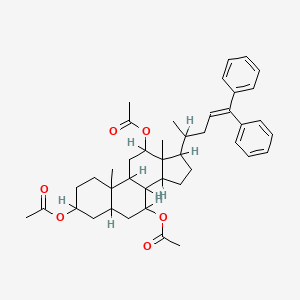

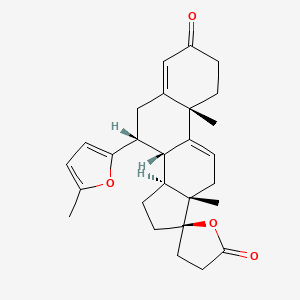
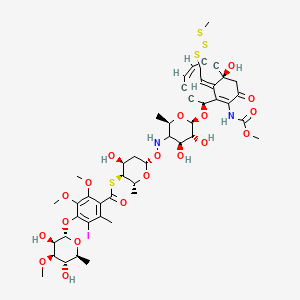

![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
